Boiling Point Comparison and Purification Strategy
The predicted boiling point of 2-chloro-3,8-dimethylquinoline is 305.2 °C at 760 mmHg, which is 38.2 °C higher than the experimentally determined boiling point of the parent scaffold 2-chloroquinoline (267 °C at 760 mmHg) . This substantial elevation, attributable to the additional methyl groups at positions 3 and 8, necessitates adjusted distillation protocols and influences solvent selection for recrystallization relative to the more volatile parent compound. For comparison, the mono-methyl analog 2-chloro-3-methylquinoline boils at 286.6 °C and 2-chloro-8-methylquinoline at approximately 292.8 °C, placing the target compound at the highest end of the volatility range within this analog series .
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 305.2 °C (predicted) |
| Comparator Or Baseline | 2-Chloroquinoline: 267 °C (lit.); 2-Chloro-3-methylquinoline: 286.6 °C; 2-Chloro-8-methylquinoline: 292.8 °C (est.) |
| Quantified Difference | Δ = +38.2 °C vs. 2-chloroquinoline; +18.6 °C vs. 2-chloro-3-methylquinoline; +12.4 °C vs. 2-chloro-8-methylquinoline |
| Conditions | Atmospheric pressure (760 mmHg); predicted vs. experimentally measured values as noted |
Why This Matters
Procurement decisions for kilo-lab or pilot-scale synthesis require accurate boiling point data to design appropriate purification workflows; the substantially higher boiling point of this analog directly impacts distillation conditions, energy costs, and solvent recovery strategies relative to simpler 2-chloroquinoline analogs.
